molecular formula C18H21NS B8722773 9-Benzo[b]thiophen-2-yl-3-aza-spiro[5.5]undec-8-ene CAS No. 918650-75-6

9-Benzo[b]thiophen-2-yl-3-aza-spiro[5.5]undec-8-ene

Cat. No. B8722773
M. Wt: 283.4 g/mol
InChI Key: WHXVKYFCCLIQIQ-UHFFFAOYSA-N
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Patent
US08093388B2

Procedure details

Was prepared according to method A with the following variation: n-BuLi (1.6 M in hexanes (4 mL, 6.4 mmol)) was added drop-wise to a solution of benzothiophene (778 mg, 5.80 mL) in diethyl ether (10 mL). The reaction was warmed to reflux for 1 h and then cooled to −78° C. 9-Oxo-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester (500 mg, 1.87 mmol) in diethyl ether was added drop-wise and the mixture was stirred at −78° C. for 2 h. Mp. 107.3-110.2° C.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.[S:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH:8]=[CH:7]1.C(OC([N:22]1[CH2:27][CH2:26][C:25]2([CH2:32][CH2:31][C:30](=O)[CH2:29][CH2:28]2)[CH2:24][CH2:23]1)=O)(C)(C)C>C(OCC)C>[S:6]1[C:7]([C:30]2[CH2:31][CH2:32][C:25]3([CH2:26][CH2:27][NH:22][CH2:23][CH2:24]3)[CH2:28][CH:29]=2)=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]1=2

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5.8 mL
Type
reactant
Smiles
S1C=CC2=C1C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
S1C2=C(C=C1C1=CCC3(CCNCC3)CC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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